2-(3-(2-Aminoethoxy)phenyl)acetic acid
Description
2-(3-(2-Aminoethoxy)phenyl)acetic acid (CAS Ref: 10-F740043) is a phenylacetic acid derivative characterized by a 2-aminoethoxy substituent at the 3-position of the phenyl ring and an unmodified acetic acid group (C10H13NO4, MW 211.21 g/mol) . The aminoethoxy group (-OCH2CH2NH2) enhances solubility in aqueous and polar solvents due to its protonatable amine, making it valuable in pharmaceutical applications such as proteolysis-targeting chimeras (PROTACs) and peptide nucleic acid (PNA) spacers .
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
2-[3-(2-aminoethoxy)phenyl]acetic acid |
InChI |
InChI=1S/C10H13NO3/c11-4-5-14-9-3-1-2-8(6-9)7-10(12)13/h1-3,6H,4-5,7,11H2,(H,12,13) |
InChI Key |
NPHPWOOUTYXHNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCCN)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(2-Aminoethoxy)phenyl)acetic acid typically involves the reaction of 3-(2-Aminoethoxy)phenol with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the aminoethoxy group attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of 2-(3-(2-Aminoethoxy)phenyl)acetic acid may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in industrial synthesis include potassium carbonate and acetonitrile as the solvent .
Chemical Reactions Analysis
Types of Reactions
2-(3-(2-Aminoethoxy)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aminoethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of 2-(3-(2-Nitroethoxy)phenyl)acetic acid.
Reduction: Formation of 2-(3-(2-Aminoethoxy)phenyl)ethanol.
Substitution: Formation of various substituted phenylacetic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-(2-Aminoethoxy)phenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(3-(2-Aminoethoxy)phenyl)acetic acid involves its interaction with specific molecular targets. The aminoethoxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The carboxylic acid group can participate in ionic interactions, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring and Acetic Acid Group
The biological and physicochemical properties of phenylacetic acid derivatives are highly sensitive to substituent modifications. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Research Findings
Solubility and Biocompatibility
- The 2-aminoethoxy group in the target compound significantly improves solubility (up to 50 mM in PBS) compared to non-polar analogs like benzyloxy or methoxy derivatives. This property is exploited in PROTACs to enhance cellular uptake .
- In contrast, 2-{3-[2-(dimethylamino)ethoxy]phenyl}acetic acid exhibits moderate solubility (15–20 mM) but higher lipophilicity, favoring blood-brain barrier penetration .
Chemical Reactivity
- The primary amine in the target compound allows for conjugation with electrophilic moieties (e.g., NHS esters, isocyanates), enabling its use in linker designs for drug delivery systems .
- Methyl 2-(3-aminophenoxy)acetate’s ester group can be hydrolyzed in vivo to release the active acid, offering controlled drug release .
Biological Activity
2-(3-(2-Aminoethoxy)phenyl)acetic acid, often referred to as a derivative of phenylacetic acid, has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its interactions with various biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The compound's structure allows it to interact with specific molecular targets, including receptors and enzymes. This interaction can modulate their activity, leading to various biological effects. The exact pathways and molecular targets are context-dependent but often involve:
- Receptor Binding: The compound can bind to neurotransmitter receptors, influencing signaling pathways.
- Enzyme Modulation: It may act as an inhibitor or activator of certain enzymes, affecting metabolic processes.
Comparison with Similar Compounds
The following table summarizes some related compounds and their unique properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(3-(2-Aminoethoxy)phenyl)acetic acid | Contains an aminoethoxy group | Modulates receptor activity |
| 2-(2-(2-Aminoethoxy)ethoxy)acetic acid | Different ethoxy substitution | Varies in receptor affinity |
| 2-(2-(2-Aminoethoxy)ethylamine | Amino group instead of carboxylic acid | Potentially different pharmacological effects |
Therapeutic Applications
Research indicates that 2-(3-(2-Aminoethoxy)phenyl)acetic acid has potential therapeutic applications in several areas:
- Anti-inflammatory Properties: Studies have shown that derivatives of phenylacetic acids exhibit anti-inflammatory effects, making them candidates for treating conditions like arthritis and other inflammatory diseases .
- Antibacterial Activity: Related compounds have demonstrated antibacterial properties against various pathogens. For instance, phenylacetic acid has been shown to disrupt cell membrane integrity and inhibit protein synthesis in bacteria, suggesting similar mechanisms may apply to its derivatives .
Case Studies and Research Findings
- Anti-inflammatory Effects: A study highlighted the efficacy of phenylacetic acid derivatives in reducing inflammation in animal models. The compounds were tested in standard pharmacological tests such as the cotton pellet test in rats, demonstrating significant anti-inflammatory activity .
- Antibacterial Mechanisms: Research on phenylacetic acid revealed its ability to damage bacterial cell structures and inhibit metabolic processes. The compound was effective against Agrobacterium tumefaciens, with an IC50 value indicating strong antibacterial activity .
- Therapeutic Index: The therapeutic index of these compounds is favorable, suggesting they can be used effectively at lower doses without significant side effects. This characteristic is crucial for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
